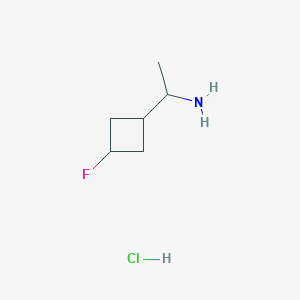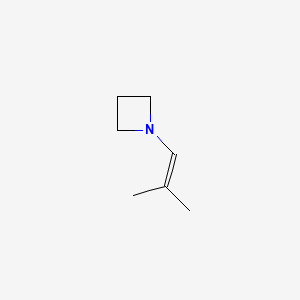
1-(3-Fluorocyclobutyl)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorocyclobutyl)ethanamine;hydrochloride is a chemical compound with the molecular formula C6H13ClFN. It is a derivative of ethanamine, where a fluorocyclobutyl group is attached to the ethanamine backbone.
Métodos De Preparación
The synthesis of 1-(3-Fluorocyclobutyl)ethanamine;hydrochloride can be achieved through several methods. One common approach involves the reaction of 3-fluorocyclobutanone with ethanamine in the presence of a reducing agent. The reaction conditions typically include a solvent such as ethanol and a catalyst like palladium on carbon. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often incorporate advanced purification techniques like crystallization and chromatography to achieve high-purity products .
Análisis De Reacciones Químicas
1-(3-Fluorocyclobutyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the desired reaction pathway .
Aplicaciones Científicas De Investigación
1-(3-Fluorocyclobutyl)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluorocyclobutyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorocyclobutyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include modulation of neurotransmitter systems, inhibition of enzyme activity, or activation of specific receptors .
Comparación Con Compuestos Similares
1-(3-Fluorocyclobutyl)ethanamine;hydrochloride can be compared with other similar compounds, such as:
(3,3-Difluorocyclobutyl)-n-methylmethanamine hydrochloride: This compound has a similar structure but with two fluorine atoms on the cyclobutyl ring, which can alter its chemical and biological properties.
1-(3,3-Difluorocyclobutyl)ethanamine hydrochloride:
The uniqueness of this compound lies in its specific fluorination pattern, which can influence its stability, reactivity, and biological activity compared to other fluorinated analogs .
Propiedades
Fórmula molecular |
C6H13ClFN |
|---|---|
Peso molecular |
153.62 g/mol |
Nombre IUPAC |
1-(3-fluorocyclobutyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c1-4(8)5-2-6(7)3-5;/h4-6H,2-3,8H2,1H3;1H |
Clave InChI |
HPTAPENPIDZSGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC(C1)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chlorobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12277471.png)
![(S)-[2'-Benzyl-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12277480.png)
![5-[(cyclopropylmethyl)sulfanyl]-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12277486.png)
![Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate](/img/structure/B12277491.png)
![3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole](/img/structure/B12277503.png)
![1-Tert-butyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B12277507.png)



![3-[2-(N-Benzyl)pyrrolyl] acrylic acid](/img/structure/B12277525.png)


![Methyl 4-(3-acetyloxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12277533.png)
